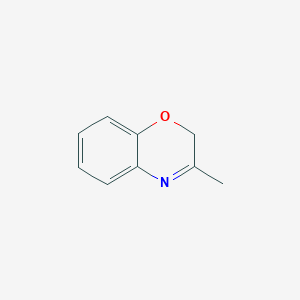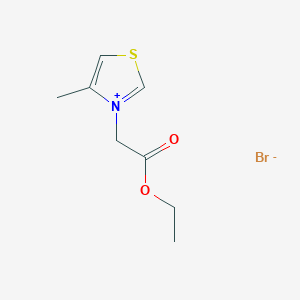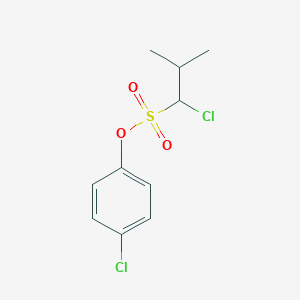
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate is an organic compound that features a sulfonate group attached to a chlorinated aromatic ring and a chlorinated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate typically involves the reaction of 4-chlorophenol with 1-chloro-2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorinated alkyl chain can be reduced to form hydrocarbons or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of chlorinated quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated hydrocarbons or reduced sulfonate derivatives.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate exerts its effects involves its reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be harnessed to modify biological molecules or to synthesize new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate: Unique due to the presence of both a chlorinated aromatic ring and a chlorinated alkyl chain.
4-Chlorophenyl 1-chloro-2-methylpropane: Lacks the sulfonate group, resulting in different reactivity and applications.
4-Chlorophenyl sulfonate:
Uniqueness
The combination of a chlorinated aromatic ring and a chlorinated alkyl chain in this compound imparts unique reactivity, making it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
53459-19-1 |
|---|---|
Fórmula molecular |
C10H12Cl2O3S |
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 1-chloro-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C10H12Cl2O3S/c1-7(2)10(12)16(13,14)15-9-5-3-8(11)4-6-9/h3-7,10H,1-2H3 |
Clave InChI |
CMGUMLCDRLFWJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
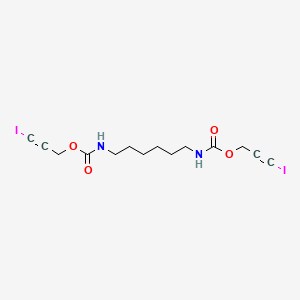
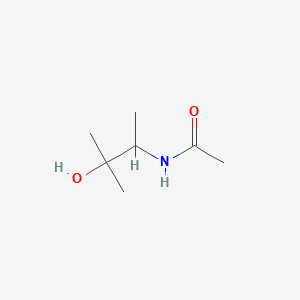
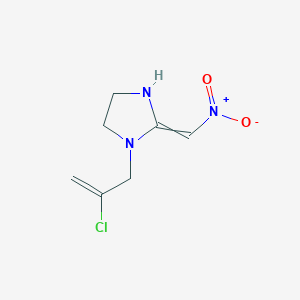
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
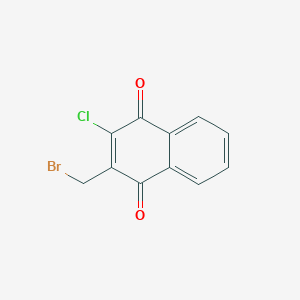
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
